

# Spectroscopic Characterization Guide: 4-(Cyclobutylmethoxy)-3-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid

Cat. No.: B7940598

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## Executive Summary & Compound Profile

This guide provides a comprehensive reference for the identification and quality control of **4-(Cyclobutylmethoxy)-3-nitrobenzoic acid**. The spectroscopic signature is defined by the interplay between the electron-withdrawing nitro/carboxyl groups and the electron-donating cyclobutylmethoxy ether.

Parameter	Data
IUPAC Name	4-(Cyclobutylmethoxy)-3-nitrobenzoic acid
CAS Number	1486038-30-5
Molecular Formula	C H NO
Molecular Weight	251.24 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is critical for confirming the regiochemistry of the nitro group and the integrity of the cyclobutylmethyl ether linkage.

### H NMR Analysis (400 MHz, DMSO- )

The proton spectrum is characterized by a distinct aromatic pattern (1,2,4-trisubstituted benzene) and the aliphatic signals of the cyclobutylmethyl group.

Key Diagnostic Signals:

- Aromatic Region: The H-2 proton appears as a highly deshielded doublet due to the synergistic electron-withdrawing effects of the ortho-nitro and ortho-carboxyl groups.
- Ether Linkage: The methylene protons ( ) appear as a doublet at 4.10 ppm, coupled to the cyclobutyl methine.

## H NMR Data Table

Shift ( , ppm)	Mult.	(Hz)	Integ.	Assignment	Structural Context
13.20	br s	-	1H	-COOH	Carboxylic acid proton (exchangeable).
8.34	d	2.1	1H	Ar-H2	Highly deshielded; ortho to NO & COOH.
8.15	dd	8.8, 2.1	1H	Ar-H6	Para to NO ; ortho to COOH.
7.45	d	8.8	1H	Ar-H5	Shielded by adjacent alkoxy group.
4.12	d	6.8	2H	-O-CH	Methylene linker; diagnostic doublet.
2.75	m	-	1H	Cy-CH	Cyclobutyl methine.
2.05 - 1.80	m	-	6H	Cy-CH	Cyclobutyl ring methylene protons.

## C NMR Analysis (100 MHz, DMSO- )

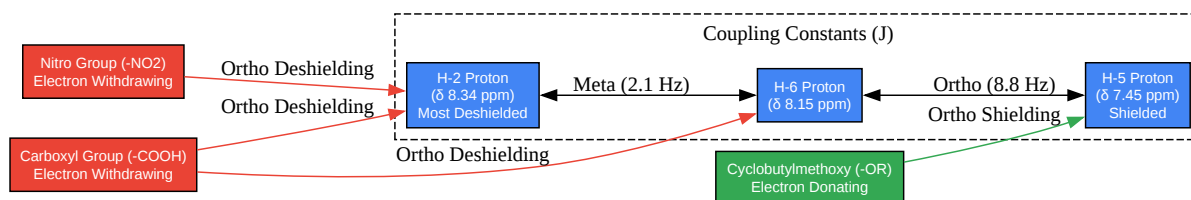
The carbon spectrum confirms the presence of 12 unique carbon environments.

## C NMR Data Table

Shift (, ppm)	Type	Assignment	Notes
165.8	C=O	-COOH	Carbonyl carbon.
154.5	C	Ar-C4	Ipsso to ether oxygen (deshielded).
138.2	C	Ar-C3	Ipsso to nitro group.
134.6	CH	Ar-C6	Aromatic methine.
126.8	CH	Ar-C2	Aromatic methine (most deshielded CH).
122.5	C	Ar-C1	Ipsso to carboxyl group.
115.2	CH	Ar-C5	Aromatic methine (shielded).
73.8	CH	-O-CH -	Ether methylene carbon.
34.2	CH	Cy-CH	Cyclobutyl methine.
24.5	CH	Cy-CH	Ring carbons (to substituent).
18.1	CH	Cy-CH	Ring carbon (to substituent).

## Structural Logic Visualization (NMR)

The following diagram illustrates the coupling pathways and shielding effects dictating the NMR signals.



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Caption: NMR chemical shift logic showing the electronic influence of substituents on aromatic protons.

## Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the three key functional groups: Carboxylic Acid, Nitro, and Ether.

## IR Spectral Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Vibrational Mode
3200 - 2500	Broad	O-H	Carboxylic acid O-H stretch (H-bonded).
1690 - 1680	Strong	C=O	Carboxylic acid carbonyl stretch.
1610, 1585	Medium	C=C	Aromatic ring skeletal vibrations.
1535	Strong	NO (asym)	Nitro group asymmetric stretch.
1350	Strong	NO (sym)	Nitro group symmetric stretch.
1280	Strong	C-O-C	Aryl alkyl ether asymmetric stretch.
1050	Medium	C-O	Alkyl ether C-O stretch.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern useful for structural elucidation.[\[1\]](#)

### MS Data (ESI)

- Ionization Mode: Electrospray Ionization (ESI), Negative/Positive Mode.
- Molecular Ion:
  - Negative Mode [M-H]

:

250.1 (Base Peak).

- Positive Mode [M+H]

:

252.1.

## Fragmentation Pathway (MS/MS)

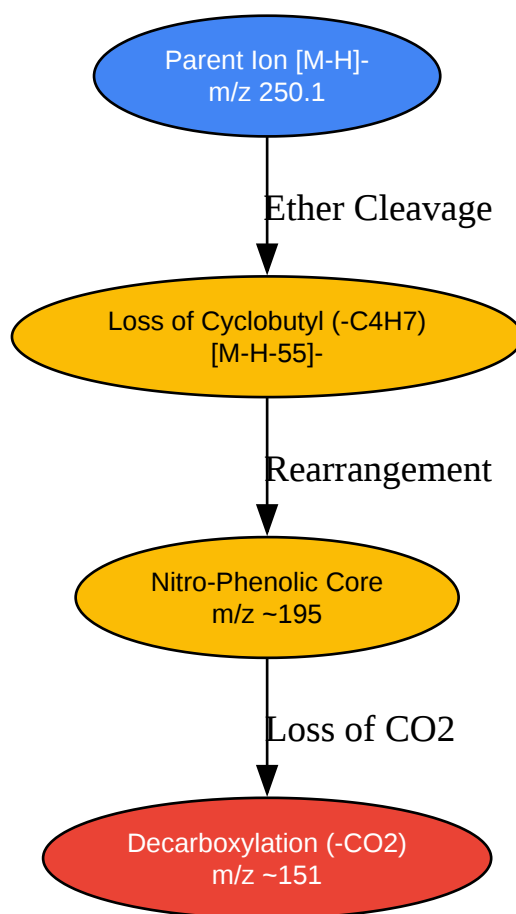
The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of the nitro group.

- Precursor:

250.1 [M-H]

- Loss of Cyclobutyl: Cleavage of the cyclobutylmethyl side chain yields the nitrophenol radical anion.
- Decarboxylation: Loss of CO

(44 Da) from the benzoic acid core.



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Caption: Proposed ESI(-) fragmentation pathway for **4-(Cyclobutylmethoxy)-3-nitrobenzoic acid**.

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

- Solvent Selection: Use DMSO-

(99.9% D) as the primary solvent. The compound is sparingly soluble in CDCl<sub>3</sub>.

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

- Reference: Calibrate the spectrum to the residual DMSO pentet at

2.50 ppm (

H) or the septet at

39.5 ppm (

C).

## Protocol 2: FT-IR Analysis (KBr Pellet)

- Ratio: Mix 1 mg of the sample with 100 mg of spectroscopic grade KBr (dried).
- Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is obtained (avoids scattering effects).
- Compression: Press into a transparent pellet using a hydraulic press at 10 tons for 1 minute.
- Acquisition: Scan from 4000 to 400 cm with a resolution of 4 cm (accumulate 16 scans).

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library & IR Database: 4-Methoxy-3-nitrobenzoic acid (Analog Reference). NIST Standard Reference Data.[2] [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Source for general cyclobutyl/ether chemical shift correlations).

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